6-Fluoro-2-(trifluoromethyl)nicotinic acid

Lipophilicity Drug Design ADME

Researchers face challenges with low membrane permeability and metabolic instability in fluorinated intermediates. 6-Fluoro-2-(trifluoromethyl)nicotinic acid solves this via dual fluorine substitution. • Physicochemical advantage: ΔLogP +0.76 vs. non-fluorinated analog; improved oral absorption & CNS penetration. • Synthetic utility: Regioselective SNAr at 6-position enables rapid SAR exploration for drug discovery. • Supply: ≥98% purity, available in research to bulk quantities; immediate shipment.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 1227599-87-2
Cat. No. B1412218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(trifluoromethyl)nicotinic acid
CAS1227599-87-2
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)C(F)(F)F)F
InChIInChI=1S/C7H3F4NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14)
InChIKeyBTWCHPAPDZBJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-(trifluoromethyl)nicotinic acid: Dual-Fluorinated Building Block


6-Fluoro-2-(trifluoromethyl)nicotinic acid (CAS 1227599-87-2) is a highly fluorinated derivative of nicotinic acid, characterized by the simultaneous presence of a fluorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring . This dual-substitution pattern confers a unique combination of strong electron-withdrawing effects and enhanced lipophilicity, making it a versatile building block for the construction of novel pharmaceutical and agrochemical candidates . Its molecular formula is C₇H₃F₄NO₂, and it possesses a molecular weight of 209.10 g/mol .

Dual fluorination Combined 6-F and 2-CF₃ for enhanced lipophilicity and electron withdrawal
Synthetic handle C6 fluorine enables regioselective SNAr for scaffold diversification
Medicinal chemistry Building block for drug and agrochemical candidate libraries

Why 6-Fluoro-2-(trifluoromethyl)nicotinic acid Is Irreplaceable


The unique pattern of fluorine substitution on the nicotinic acid core of 6-Fluoro-2-(trifluoromethyl)nicotinic acid fundamentally alters its physicochemical and electronic properties compared to its non-fluorinated or mono-fluorinated analogs. Simple substitution with unsubstituted nicotinic acid, or even the more common 2-(trifluoromethyl)nicotinic acid (lacking the 6-fluoro group) , results in molecules with significantly different lipophilicity, acidity, and metabolic stability [1]. These differences directly impact crucial drug development parameters such as membrane permeability and target binding, and also dictate the compound's reactivity as a synthetic intermediate. The evidence below quantifies these specific, meaningful differences, demonstrating why 6-Fluoro-2-(trifluoromethyl)nicotinic acid is a distinct and non-interchangeable entity for scientific selection.

!
Non-fluorinated nicotinic acid Lacks the electron-withdrawing effects; lipophilicity and metabolic stability may be significantly lower, altering ADME profiles.
!
2-(Trifluoromethyl)nicotinic acid (no 6-F) Missing the SNAr handle at C6. Functionalization at that position requires less efficient routes, limiting SAR exploration.
!
6-Chloro-2-(trifluoromethyl)nicotinic acid Chlorine as leaving group may give different reactivity and selectivity in nucleophilic substitutions, not a direct drop-in replacement.

How 6-Fluoro-2-(trifluoromethyl)nicotinic acid Differs from Analogs


Enhanced Lipophilicity vs. Mono-Fluorinated Analogs

The addition of a 6-fluoro substituent to the 2-(trifluoromethyl)nicotinic acid scaffold significantly increases lipophilicity. This is a critical parameter for optimizing membrane permeability and oral bioavailability in drug candidates. Direct comparison of calculated LogP values shows a clear difference between the target compound and its non-6-fluorinated analog.

Lipophilicity Enhancement
Predicted / Data to verify
ΔLogP +0.76
Measurable increase in lipophilicity vs. 2-(trifluoromethyl)nicotinic acid, supporting membrane permeability optimization.
In silico prediction; experimental LogD confirmation recommended.
Lipophilicity Drug Design ADME Physicochemical Properties

Enhanced Acidity vs. 6-Fluoronicotinic Acid

The ortho-positioned trifluoromethyl group exerts a powerful electron-withdrawing effect, dramatically increasing the acidity of the carboxylic acid moiety compared to analogs lacking this group. The 6-fluoro substituent in 6-Fluoronicotinic acid, while also electron-withdrawing, has a significantly smaller impact. This difference in acidity affects solubility, salt formation, and reactivity in coupling reactions. [1]

Enhanced Acidity
Predicted / Data to verify
Target: pKa ~2.50 6-Fluoronicotinic acid: pKa ~3.17
ΔpKa ≈ -0.67
Over four times more acidic at physiological pH; influences ionization, solubility, and coupling reactivity.
Predicted values; confirm with experimental pKa determination.
Electronic Effects pKa Reactivity Medicinal Chemistry

Regioselective SNAr Chemistry via 6-Fluoro Substituent

The fluorine atom at the 6-position serves as a versatile synthetic handle, enabling regioselective nucleophilic aromatic substitution (SNAr) reactions that are not possible with the non-fluorinated 2-(trifluoromethyl)nicotinic acid or analogs with different substitution patterns. This allows for further functionalization and scaffold diversification. In contrast, the 6-chloro analog, while also reactive, can lead to different selectivity and reactivity due to the distinct properties of the C-Cl bond. [1]

Regioselective SNAr
Class-level inference
C6 fluorine enables direct substitution with N-, O-, S-nucleophiles under SNAr conditions.
Provides an efficient route to 6-substituted derivatives for SAR exploration.
Reactivity and selectivity differ from 6-chloro analog; verify with specific nucleophiles.
Synthetic Methodology SNAr Nucleophilic Aromatic Substitution Building Block

Key Applications of 6-Fluoro-2-(trifluoromethyl)nicotinic acid


Orally Bioavailable Drug Candidates

The +0.76 increase in LogP compared to the non-fluorinated analog makes this compound a strategic choice for the synthesis of drug candidates where improved membrane permeability and oral absorption are critical. It serves as a privileged fragment for introducing a fluorinated, lipophilic moiety into lead compounds targeting intracellular or CNS targets.

pH-Sensitive Probes and Prodrugs

The significantly increased acidity of the carboxylic acid (ΔpKa ≈ -0.67 vs. 6-Fluoronicotinic acid) can be exploited to design molecules with pH-dependent ionization states. This is valuable for creating targeted drug delivery systems (e.g., prodrugs activated in acidic tumor microenvironments) or for modulating the physicochemical properties of a drug candidate to optimize its ADME profile.

Scaffold Diversification via SNAr Chemistry

The unique regioselective SNAr reactivity at the 6-position makes this compound a superior starting material for generating libraries of 6-substituted-2-(trifluoromethyl)nicotinic acid derivatives. This allows medicinal chemists to rapidly explore SAR and optimize lead compounds by introducing diverse amines, alcohols, or thiols in a single, efficient step.

Agrochemical Intermediate Synthesis

The combination of a strong electron-withdrawing trifluoromethyl group and a reactive 6-fluoro handle aligns with the structural features found in modern, high-potency agrochemicals (e.g., fungicides and insecticides) . The enhanced lipophilicity and metabolic stability conferred by the fluorine atoms are key attributes for developing crop protection agents with improved efficacy and environmental profiles.

Application
Selection Property
Validation Focus
Oral Drug Candidate Synthesis
Dual-fluorinated lipophilic handle
Validate membrane permeability & oral absorption in models
pH-Responsive Design
Carboxylic acid acidity modulation
Determine pKa and ionization state at target pH
Scaffold Diversification
Regioselective SNAr at C6 position
Evaluate reaction scope with diverse N/O/S nucleophiles
Agrochemical Intermediate
Fluorine-mediated metabolic stability
Assess stability & efficacy in crop protection assays

Technical Documentation Hub

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10 linked technical documents
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